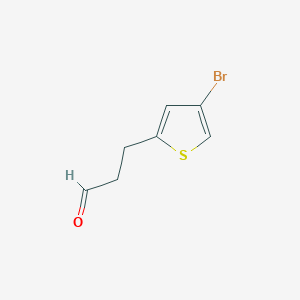

3-(4-Bromothiophen-2-yl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrOS |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

3-(4-bromothiophen-2-yl)propanal |

InChI |

InChI=1S/C7H7BrOS/c8-6-4-7(10-5-6)2-1-3-9/h3-5H,1-2H2 |

InChI Key |

WXDDMGJNASORKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)CCC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromothiophen 2 Yl Propanal

Precursor Synthesis and Halogenation Strategies

The journey to synthesizing 3-(4-Bromothiophen-2-yl)propanal begins with the preparation of a key precursor, 4-Bromothiophene-2-carbaldehyde. This involves the strategic introduction of a bromine atom and a formyl group onto the thiophene (B33073) ring.

Synthesis of 4-Bromothiophene-2-carbaldehyde and Related Intermediates

The synthesis of 4-Bromothiophene-2-carbaldehyde is a critical first step. One common approach is the direct bromination of 2-acetylthiophene. However, this reaction presents a challenge in achieving the desired regioselectivity. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and primarily directs incoming electrophiles to the 5-position. tandfonline.com To circumvent this, specific reaction conditions can be employed to favor bromination at the 4-position.

A more regioselective and widely used strategy is the Friedel-Crafts acylation of 3-bromothiophene. This method introduces the acetyl group at the 2-position of the pre-brominated thiophene ring, leading to the formation of 2-acetyl-4-bromothiophene, which can then be converted to the desired carbaldehyde.

| Precursor | Synthetic Method | Reagents | Key Considerations |

| 4-Bromothiophene-2-carbaldehyde | Direct bromination of 2-acetylthiophene | Bromine, Diethyl ether | Challenging regioselectivity due to the directing effect of the acetyl group. |

| 4-Bromothiophene-2-carbaldehyde | Friedel-Crafts acylation of 3-bromothiophene | Acetyl chloride, Lewis acid (e.g., AlCl3) | More regioselective, introducing the acetyl group at the desired position. |

Bromination Techniques for Thiophene Ring Functionalization

The selective introduction of a bromine atom onto the thiophene ring is a pivotal aspect of the synthesis. The choice of brominating agent and reaction conditions significantly influences the regioselectivity of the reaction.

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of thiophenes. Performing the reaction in a suitable solvent, such as a mixture of chloroform and dimethylformamide (DMF), at a controlled temperature is crucial for achieving high yields of the desired 4-bromo isomer. The use of a Lewis acid catalyst like ferric chloride (FeCl3) can also influence the reaction's outcome. Over-bromination is a potential side reaction that needs to be carefully monitored and controlled. tandfonline.com

Another effective method involves the use of bromine in glacial acetic acid. This approach has been shown to be a rapid and highly selective method for the bromination of substituted thiophenes at the 2-position. tandfonline.com The rate and selectivity of this reaction are dependent on the concentration of acetic acid and the initial temperature. tandfonline.com

| Bromination Technique | Reagent | Solvent | Catalyst | Key Features |

| Direct Bromination | N-Bromosuccinimide (NBS) | Chloroform/DMF | Ferric Chloride (FeCl3) | Good control over regioselectivity, but over-bromination is a risk. |

| Direct Bromination | Bromine | Glacial Acetic Acid | None | Rapid, highly selective for the 2-position, and uses an environmentally friendlier solvent. |

Carbon Chain Elongation and Aldehyde Formation

With the precursor, 4-Bromothiophene-2-carbaldehyde, in hand, the next phase of the synthesis involves extending the carbon chain and forming the terminal aldehyde group of the target molecule.

Strategies for Propyl Chain Introduction

Several classic organic reactions can be employed to introduce the three-carbon propyl chain onto the thiophene ring at the 2-position, starting from 4-Bromothiophene-2-carbaldehyde.

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide. organic-chemistry.orgmasterorganicchemistry.com In this context, 4-Bromothiophene-2-carbaldehyde can be reacted with a suitable phosphonium ylide, such as (2-ethoxycarbonylethyl)triphenylphosphonium bromide, to form an α,β-unsaturated ester. Subsequent reduction of the double bond and the ester group would lead to the desired propanol precursor. The stereochemistry of the resulting alkene in a Wittig reaction depends on the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Grignard reaction provides another viable route. adichemistry.comwikipedia.orgmasterorganicchemistry.comleah4sci.commasterorganicchemistry.com By reacting 4-Bromothiophene-2-carbaldehyde with a Grignard reagent, such as ethylmagnesium bromide, a secondary alcohol is formed. This alcohol can then be subjected to further reactions to extend the chain and introduce the aldehyde functionality. Grignard reagents are potent nucleophiles and strong bases, and their reactions with aldehydes are a fundamental method for creating new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com

A plausible and direct approach involves the synthesis of the intermediate alcohol, 3-(4-Bromothiophen-2-yl)propan-1-ol. This can be achieved through various multi-step sequences, potentially involving the reduction of a corresponding carboxylic acid or ester derivative, which in turn could be synthesized from 4-Bromothiophene-2-carbaldehyde via reactions like the Knoevenagel or Perkin condensation followed by reduction.

Terminal Aldehyde Group Formation Methods (e.g., Oxidation of Alcohols)

The final step in the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-(4-Bromothiophen-2-yl)propan-1-ol. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Primary alcohols can be oxidized to aldehydes or further to carboxylic acids depending on the reaction conditions. chemguide.co.uklibretexts.org To selectively obtain the aldehyde, milder oxidizing agents or specific reaction setups are necessary.

Pyridinium chlorochromate (PCC) is a widely used reagent for the oxidation of primary alcohols to aldehydes without significant further oxidation. libretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Another common method involves the use of an acidified solution of potassium dichromate(VI) . To stop the reaction at the aldehyde stage, the aldehyde, which typically has a lower boiling point than the starting alcohol, must be distilled off as it is formed. chemguide.co.uknih.gov This prevents its further oxidation to the carboxylic acid. chemguide.co.uknih.gov

| Oxidation Method | Reagent | Key Condition | Advantage |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) | Selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation. |

| Controlled Oxidation | Potassium dichromate(VI) / H2SO4 | Distillation of the aldehyde as it forms | Utilizes a common and less expensive reagent. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

In the initial bromination step , factors such as the choice of brominating agent (NBS vs. Br2), solvent, temperature, and reaction time must be carefully controlled to ensure high regioselectivity and minimize the formation of di- or poly-brominated byproducts. For instance, using NBS in a mixed solvent system at a specific temperature can significantly improve the yield of the desired 4-bromo isomer. tandfonline.com

For the carbon chain elongation , the choice between a Wittig reaction or a Grignard reaction will depend on the availability of starting materials and the desired efficiency of the specific transformation. In a Wittig reaction, the choice of base and solvent can influence the yield and stereoselectivity of the alkene formation. For Grignard reactions, anhydrous conditions are essential to prevent the quenching of the highly reactive Grignard reagent. adichemistry.comwikipedia.org

Finally, in the oxidation of the alcohol to the aldehyde , the selection of the oxidizing agent and the control of the reaction temperature and time are critical to prevent the formation of the corresponding carboxylic acid. The use of milder, more selective oxidizing agents like PCC, although potentially more expensive, can lead to higher yields of the desired aldehyde. libretexts.org When using stronger oxidants like potassium dichromate, the immediate removal of the product by distillation is a key optimization parameter. chemguide.co.uknih.gov

A systematic study of these parameters for each step would be necessary to develop a robust and high-yielding synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of this compound involves a multifaceted approach, addressing various stages of the manufacturing process, from the selection of starting materials to the choice of catalysts and reaction conditions. The overarching goal is to enhance the sustainability of the synthesis without compromising product yield or purity.

A significant focus in the green synthesis of thiophene derivatives is the adoption of atom-economical methods. thieme-connect.comorganic-chemistry.org Traditional multi-step syntheses often generate stoichiometric amounts of byproducts, leading to significant waste. In contrast, atom-economical reactions, such as certain annulation strategies of enynes, are designed to incorporate a maximum number of atoms from the reactants into the final product. thieme-connect.com For the synthesis of a substituted thiophene like this compound, this could involve building the thiophene ring in a way that minimizes discarded atoms.

Another cornerstone of green synthesis is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and in some cases, the ability to conduct reactions under solvent-free conditions. acs.orgresearchgate.netnih.govresearchgate.netrsc.org The solvent-free, microwave-assisted coupling of thienyl boronic acids with thienyl bromides exemplifies a greener approach to forming C-C bonds in the synthesis of thiophene-containing molecules. acs.orgresearchgate.net This methodology could be adapted for the introduction of substituents onto the thiophene ring of a precursor to this compound.

The reduction or elimination of hazardous solvents is a critical aspect of green chemistry. Mechanochemical methods, which involve reactions in the solid state, offer a completely solvent-free alternative. rsc.orgresearchgate.net Additionally, the use of more benign solvents like water or ionic liquids is being explored for the synthesis of thiophene derivatives. organic-chemistry.orgrsc.org For instance, an environmentally sustainable strategy for the heterocyclization of bromoenynes utilizes water as a solvent. organic-chemistry.org

Direct C-H functionalization represents a paradigm shift in the synthesis of substituted thiophenes, offering a more direct and less wasteful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org This approach could potentially be used to introduce the propanal side chain or other functionalities onto the thiophene ring, thereby shortening the synthetic sequence and reducing waste.

Furthermore, the development of metal-free synthetic routes is gaining traction as it mitigates the environmental and health concerns associated with heavy metal catalysts. organic-chemistry.orgnih.gov For example, metal-free dehydration and sulfur cyclization of alkynols provide a pathway to substituted thiophenes without the need for transition metals. organic-chemistry.org

The following table summarizes some of the green chemistry approaches that could be applied to the synthesis of this compound, along with their potential benefits.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Atom Economy | Employing annulation reactions of enynes or similar atom-efficient ring-forming strategies. thieme-connect.com | Minimization of byproducts and waste. |

| Alternative Energy Sources | Utilizing microwave irradiation for coupling and functionalization steps. acs.orgresearchgate.netnih.govresearchgate.netrsc.org | Reduced reaction times, increased yields, and potential for solvent-free conditions. |

| Safer Solvents and Reaction Conditions | Implementing solvent-free mechanochemical methods or using water or ionic liquids as reaction media. organic-chemistry.orgrsc.orgresearchgate.netrsc.org | Reduced use and disposal of hazardous organic solvents. |

| Catalysis | Developing metal-free catalytic systems for cyclization and functionalization. organic-chemistry.orgnih.gov | Avoidance of toxic heavy metals and associated contamination. |

| Reduction of Derivatives | Employing direct C-H functionalization to introduce substituents onto the thiophene ring. acs.org | Fewer synthetic steps, leading to reduced waste and resource consumption. |

Chemical Reactivity and Functional Group Transformations of 3 4 Bromothiophen 2 Yl Propanal

Reactivity of the Aldehyde Moiety

The aldehyde group is a key center for reactivity, primarily characterized by its electrophilic carbonyl carbon, which is susceptible to attack by a wide array of nucleophiles.

The carbonyl group of the propanal side chain readily undergoes nucleophilic addition (1,2-addition), a fundamental reaction class for aldehydes. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com

Common transformations include:

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(4-Bromothiophen-2-yl)propan-1-ol. This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a secondary alcohol, with a new carbon-carbon bond being formed at the carbonyl carbon. youtube.com

Imine Formation: Condensation with primary amines (R-NH₂) under mildly acidic conditions yields imines. This reaction proceeds via a hemiaminal intermediate, followed by dehydration. youtube.com

Enamine Formation: Reaction with secondary amines leads to the formation of enamines. youtube.com

These transformations are summarized in the table below.

| Reaction Type | Reagent(s) | Product Class |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | Primary Alcohol |

| Grignard Reaction | Alkyl/Aryl Magnesium Halide (R-MgX), then H₃O⁺ | Secondary Alcohol |

| Imine Formation | Primary Amine (R-NH₂), Acid Catalyst | Imine |

| Acetal Formation | Alcohol (R-OH), Acid Catalyst | Acetal |

As a saturated aldehyde, 3-(4-Bromothiophen-2-yl)propanal does not possess the α,β-unsaturated system required for standard conjugate (Michael) addition reactions. However, it can serve as a precursor to such a system. For instance, an aldol (B89426) condensation followed by dehydration could introduce a carbon-carbon double bond in conjugation with the carbonyl group, forming 3-(4-Bromothiophen-2-yl)propenal. This unsaturated derivative would then be susceptible to 1,4-addition by soft nucleophiles.

In a related context, studies on thiophene-containing chalcone (B49325) analogues (which are α,β-unsaturated ketones) have demonstrated successful Michael additions. For example, the addition of 4-chlorothiophenol (B41493) to thiophene-based chalcones yields 1,3-disubstituted propanones, confirming the viability of conjugate addition to α,β-unsaturated thiophene (B33073) systems. lew.ro

Reactivity of the Bromine Substituent on the Thiophene Ring

The bromine atom attached to the thiophene ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond on the thiophene ring is well-suited for participating in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is particularly effective.

Research has demonstrated the successful application of Suzuki cross-coupling reactions to bromothiophene systems that are structurally similar to this compound. For example, derivatives of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine have been coupled with various arylboronic acids in moderate to good yields (58–72%). researchgate.net In these reactions, a palladium catalyst, such as Pd(PPh₃)₄, and a base are used to facilitate the coupling. researchgate.net Similarly, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, an imine derived from a related bromothiophene aldehyde, has been successfully used in Suzuki couplings to synthesize a range of substituted products. nih.gov These examples strongly suggest that the bromine atom in this compound can be selectively replaced with various aryl, heteroaryl, or vinyl groups.

The table below summarizes findings from a study on a related bromothiophene imine derivative, illustrating the utility of the Suzuki reaction.

| Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 58 | researchgate.net |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 65 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 61 | researchgate.net |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 68 | researchgate.net |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 72 | researchgate.net |

Data from the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids. researchgate.net

Nucleophilic aromatic substitution (SNA_r) is a pathway for replacing a halide on an aromatic ring with a nucleophile. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

In this compound, the aldehyde-containing alkyl chain at the 2-position of the thiophene ring is an electron-withdrawing group. This substituent would provide some activation of the ring towards nucleophilic attack compared to an unsubstituted bromothiophene. Heterocycles like thiophene can be more reactive than benzene (B151609) in SNA_r reactions. wikipedia.org However, the activating effect of the propanal substituent is likely modest, meaning that forcing conditions or very strong nucleophiles might be required to achieve substitution of the bromine atom via this mechanism. youtube.com The reaction is generally unfavorable for simple aryl halides without strong activation. libretexts.org

Transformations Involving the Thiophene Heterocycle

The thiophene ring itself can participate in chemical transformations, although it is generally considered an electron-rich aromatic system. The presence of both a bromine atom and an electron-withdrawing side chain modifies its reactivity. While specific studies on the ring transformations of this compound are not prevalent, general thiophene chemistry provides insight into potential reactions.

One possible transformation is metalation. Directed ortho-metalation could potentially occur at the C5 position, guided by the substituent at C2, followed by quenching with an electrophile. However, the bromine at C4 would also influence the regioselectivity.

Furthermore, the synthesis of complex thiophene derivatives often involves the cyclization of functionalized precursors. For instance, substituted thiophenes can be synthesized via the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives. mdpi.com While this represents a synthetic route to the ring rather than a transformation of a pre-formed one, it highlights the types of precursors and reaction pathways associated with the thiophene core. More drastic conditions could lead to ring-opening reactions, but these are less common in synthetic applications where preservation of the heterocyclic core is desired.

Electrophilic Aromatic Substitution Patterns

Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, exhibiting a reactivity greater than that of benzene. libretexts.orglibretexts.org The substitution typically occurs at the C2 or C5 positions (α-positions), which are more reactive than the C3 and C4 positions (β-positions), due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) when the attack is at an α-position. libretexts.org

In this compound, the thiophene ring is disubstituted, with positions 2 and 4 being occupied. This leaves the C3 and C5 positions available for electrophilic attack. The regioselectivity of a subsequent substitution is determined by the combined directing effects of the existing groups. pearson.comlumenlearning.com

3-Propanal group at C2: This substituent consists of a three-carbon chain ending in an aldehyde. The alkyl portion of the chain (-CH₂CH₂-) is a weak electron-donating group (activating) and directs incoming electrophiles to the ortho (C3) and para (C5) positions. libretexts.org The aldehyde group itself is electron-withdrawing (deactivating), but its influence on the aromatic ring is insulated by the two methylene (B1212753) groups.

Bromo group at C4: Halogens are deactivating substituents due to their inductive electron-withdrawing effect. libretexts.org However, they are ortho-para directors because their lone pairs can be donated through resonance to stabilize the carbocation intermediate. libretexts.orgyoutube.com A substituent at the C4 position directs incoming electrophiles to its "ortho" positions, which are C3 and C5.

Both substituents, therefore, direct incoming electrophiles to the same available positions: C3 and C5. The decisive factor for the major product is the inherent higher reactivity of the α-position (C5) of the thiophene ring compared to the β-position (C3). The activating effect of the alkyl chain at C2 further reinforces the preference for substitution at the adjacent C5 position. Consequently, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are strongly predicted to occur predominantly at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant | Available Positions | Directing Effects | Predicted Major Product |

| This compound | C3 (β-position), C5 (α-position) | C2-substituent (-CH₂CH₂CHO): Weakly activating (alkyl part), directs to C3 and C5. C4-substituent (-Br): Deactivating, directs to C3 and C5. | Substitution at the C5 position is highly favored due to the convergence of directing effects and the inherent higher reactivity of the α-position. |

Ring-Opening and Rearrangement Reactions

The thiophene ring is generally stable but can undergo ring-opening or rearrangement reactions under specific, often vigorous, conditions.

Ring-Opening Reactions

The most common method for thiophene ring-opening involves the use of strong bases, such as organolithium reagents. libretexts.orgmasterorganicchemistry.comyoutube.com For this compound, two primary pathways could be initiated by a reagent like n-butyllithium (n-BuLi):

Lithium-Halogen Exchange: The carbon-bromine bond at the C4 position can undergo metal-halogen exchange with n-BuLi to form a 4-lithiothiophene derivative. This is a common reaction for aryl halides. acs.org

Deprotonation: The C5 hydrogen is the most acidic proton on the thiophene ring, activated by the adjacent sulfur atom. A strong base can deprotonate this position to generate a 5-lithiothiophene species. jcu.edu.au

The resulting organolithium intermediates are susceptible to ring-opening, especially upon heating. This process typically involves the cleavage of a carbon-sulfur bond, leading to the formation of various acyclic sulfur-containing compounds. The aldehyde functional group would also react with the organolithium reagent, complicating the reaction and likely requiring a protection strategy if selective ring-opening is desired.

Rearrangement Reactions

Skeletal rearrangement reactions, where the carbon framework of the thiophene ring itself is altered, are not common for this class of compounds under typical laboratory conditions. wikipedia.org

Sigmatropic Rearrangements: Reactions like the Thio-Claisen or Cope rearrangements require specific structural motifs, such as allyl aryl sulfides or 1,5-dienes, which are absent in this compound. slideshare.net

Photochemical Rearrangements: Irradiation with UV light can cause some alkylthiophenes and bithienyls to isomerize, scrambling the positions of the substituents and the ring atoms. acs.org While theoretically possible, this is a specialized photochemical process and not a general thermal rearrangement.

It is important to note that while major skeletal rearrangements are not predicted, transformations involving the side chain could occur. For instance, the Baeyer-Villiger oxidation, which converts a ketone or aldehyde to an ester or carboxylic acid via a rearrangement mechanism, could be applied to the propanal group. wiley-vch.de However, this is a functional group transformation rather than a rearrangement of the thiophene ring itself.

Table 2: Summary of Potential Ring-Opening and Rearrangement Reactions

| Reaction Type | Conditions / Reagents | Plausibility for this compound | Predicted Outcome |

| Ring-Opening | Strong base (e.g., n-BuLi), heat | Plausible | Formation of a lithiated intermediate via deprotonation (at C5) or Li-Br exchange (at C4), followed by potential C-S bond cleavage to yield acyclic products. The aldehyde would also react. |

| Skeletal Rearrangement | Thermal or standard catalytic | Unlikely | The molecular structure lacks the necessary functional groups for common thermal rearrangement reactions like Cope or Claisen. |

| Photochemical Rearrangement | UV Irradiation | Possible under specific photochemical conditions | Isomerization and scrambling of ring atoms and substituents. acs.org |

Role As a Synthetic Precursor in Advanced Heterocyclic and Organic Chemistry

Utilization in the Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by the α,β-unsaturated ketone system, are a significant class of organic compounds. nih.gov The synthesis of chalcone derivatives from 3-(4-Bromothiophen-2-yl)propanal opens avenues to a diverse range of molecular architectures.

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. nih.govnih.govyoutube.com This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. youtube.comyoutube.com In the context of this compound, this aldehyde is reacted with various substituted acetophenones to yield the corresponding chalcone derivatives. The general scheme involves the deprotonation of the ketone's α-carbon by a base, such as sodium hydroxide (B78521), to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound, followed by dehydration to afford the α,β-unsaturated ketone, or chalcone. youtube.com

A variety of chalcone derivatives can be synthesized by modifying the acetophenone (B1666503) reactant. For instance, the reaction of this compound with different acetophenones can lead to a library of chalcones with diverse substitution patterns on the aromatic ring originating from the ketone.

| Reactant 1 | Reactant 2 | Product |

| This compound | Substituted Acetophenone | Chalcone Derivative |

The chalcone scaffold derived from this compound is not a final destination but rather a versatile intermediate for further chemical transformations. The α,β-unsaturated carbonyl system is a key functional group that allows for a multitude of reactions, leading to a wide array of derivatives. nih.gov

One common modification is the reaction with various nucleophiles. For example, the Michael addition of thiols or amines to the β-carbon of the chalcone can introduce new functional groups and build molecular complexity. Furthermore, the carbonyl group can undergo reactions such as reduction to an alcohol or conversion to other functional groups. The bromine atom on the thiophene (B33073) ring also serves as a handle for cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of various aryl or vinyl substituents. These modifications enable the generation of a vast library of compounds with tailored electronic and steric properties.

| Chalcone Derivative | Reagent | Reaction Type | Modified Chalcone |

| (E)-1-(Aryl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | Thiol | Michael Addition | β-Thioether Chalcone Derivative |

| (E)-1-(Aryl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | Arylboronic Acid | Suzuki Coupling | Arylated Thiophene Chalcone |

| (E)-1-(Aryl)-3-(4-bromothiophen-2-yl)prop-2-en-1-one | Amine | Michael Addition | β-Amino Chalcone Derivative |

Applications in the Formation of Pyrazoline Analogs and Other Nitrogen-Containing Heterocycles

The chalcones derived from this compound are excellent precursors for the synthesis of five-membered nitrogen-containing heterocycles, particularly pyrazolines. nih.govdergipark.org.tr Pyrazolines are a class of heterocyclic compounds that have garnered significant attention. elifesciences.org

The synthesis of pyrazolines from these chalcones is typically achieved through a condensation reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives. dergipark.org.trelifesciences.org This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. dergipark.org.tr By using substituted hydrazines, it is possible to introduce a variety of substituents at the N1 position of the pyrazoline ring. For example, reacting the chalcone with hydrazine hydrate in the presence of acetic acid or propionic acid can lead to the formation of N-acetyl or N-propionyl pyrazolines, respectively. nih.gov

Beyond pyrazolines, the versatile reactivity of the chalcone scaffold can be exploited to synthesize other nitrogen-containing heterocycles. For instance, reaction with guanidine (B92328) or amidines can lead to the formation of pyrimidine (B1678525) derivatives. These reactions significantly expand the chemical space accessible from this compound.

Precursor for Advanced Building Blocks in Material Science Research

The unique electronic properties of the thiophene ring, combined with the extended conjugation provided by the propenal side chain, make this compound a valuable precursor for materials with interesting optical and electronic properties. The bromine atom on the thiophene ring is a key feature, allowing for further functionalization through various cross-coupling reactions. researchgate.net

For instance, polymerization of appropriately functionalized derivatives of this compound can lead to the formation of conjugated polymers. These polymers, with their extended π-systems, are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the monomer through substitution on the thiophene ring or modification of the propenal chain allows for the rational design of materials with specific characteristics.

Furthermore, the chalcones and other heterocycles synthesized from this precursor can also serve as building blocks for more complex supramolecular structures and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in these molecules can act as coordination sites for metal ions, leading to the formation of extended networks with potential applications in gas storage, catalysis, and sensing.

Contributions to the Synthesis of Bio-relevant Molecular Scaffolds (excluding specific biological activities)

The scaffolds derived from this compound, such as the chalcones and pyrazolines, are considered "privileged structures" in medicinal chemistry. dergipark.org.trnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets. The synthesis of libraries of compounds based on these scaffolds is a common strategy in drug discovery. nih.gov

The diversification of the chalcone and pyrazoline scaffolds, as described in the previous sections, allows for the creation of a wide range of molecules with different shapes, sizes, and electronic properties. nih.gov This diversity is crucial for exploring the vast chemical space and identifying molecules that can interact with specific biological macromolecules. The thiophene ring, in particular, is a common motif in many biologically active compounds. researchgate.net

The ability to synthesize a variety of complex and diverse molecular scaffolds from a single, readily accessible precursor like this compound highlights its importance in the field of organic and medicinal chemistry. nih.gov These scaffolds provide a foundation for the development of new molecular entities. purdue.edu

Derivatives and Analogs Derived from 3 4 Bromothiophen 2 Yl Propanal in Advanced Chemical Synthesis

Structurally Related Bromothiophene-Propanal Derivatives

The core structure of 3-(4-bromothiophen-2-yl)propanal can be systematically altered to produce a family of structurally related derivatives. These modifications often involve changes in the position of the bromo substituent on the thiophene (B33073) ring or the length and substitution of the alkyl chain. For instance, the isomeric 3-(5-bromothiophen-2-yl)propanal (B13580024) would exhibit different reactivity and electronic properties due to the altered position of the bromine atom. Similarly, variations in the length of the propanal side chain, such as in 2-(4-bromothiophen-2-yl)ethanal or 4-(4-bromothiophen-2-yl)butanal, can influence the spatial arrangement and flexibility of the molecule.

A notable class of derivatives is the chalcones, which can be synthesized from bromothiophene aldehydes. For example, the synthesis of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one has been reported. uomphysics.net This was achieved through a Claisen-Schmidt condensation reaction between 4-bromo-thiophene-2-carboxaldehyde and 2-acetyl-5-bromo-thiophene in the presence of lithium hydroxide (B78521) monohydrate. uomphysics.net This reaction highlights how the aldehyde functionality of a bromothiophene derivative can be used to construct more complex conjugated systems.

| Derivative Name | Parent Aldehyde | Reactant | Reaction Type |

| (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one | 4-bromo-thiophene-2-carboxaldehyde | 2-acetyl-5-bromo-thiophene | Claisen-Schmidt Condensation |

Functionalization at the Propyl Chain and Aldehyde Carbonyl

The propyl chain and the aldehyde carbonyl group of this compound are prime sites for chemical modification. The aldehyde functionality is particularly versatile, readily undergoing a wide range of chemical transformations.

The aldehyde can be reduced to a primary alcohol, 3-(4-bromothiophen-2-yl)propan-1-ol, which can be further functionalized, for instance, by conversion to esters or ethers. Conversely, oxidation of the aldehyde yields the corresponding carboxylic acid, 3-(4-bromothiophen-2-yl)propanoic acid, opening pathways to the synthesis of amides, esters, and acid chlorides. core.ac.uk A general methodology for the synthesis of 3-propanaldehydes involves a five-step process starting from aldehydes, which are reacted with Meldrum's acid, followed by reduction and hydrolysis-decarboxylation to form 3-propanoic acid derivatives. core.ac.uk These can then be reduced to 3-propanol derivatives and subsequently oxidized to the target 3-propanal derivatives. core.ac.uk

The aldehyde carbonyl can also participate in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. For example, reaction with amines can yield imines, which can be further modified. The reaction of aldehydes with cysteine can lead to the formation of 2-substituted 1,3-thiazolidine-4-carboxylic acids. researchgate.net This reaction proceeds through a nucleophilic attack on the carbonyl by either the amino or the thiol group of cysteine. researchgate.net

The propyl chain itself can be a target for functionalization, although this is generally less straightforward than modifying the aldehyde. Reactions might include radical halogenation, although this can be challenging to control.

| Functionalization Reaction | Product Type | Potential Reagents |

| Reduction of Aldehyde | Primary Alcohol | Sodium borohydride (B1222165), Lithium aluminum hydride |

| Oxidation of Aldehyde | Carboxylic Acid | Potassium permanganate, Jones reagent |

| Reductive Amination | Amine | Amine, Sodium cyanoborohydride |

| Wittig Reaction | Alkene | Phosphonium ylide |

| Knoevenagel Condensation | α,β-Unsaturated Carbonyl | Active methylene (B1212753) compound, base |

Modifications and Substitutions on the 4-Bromothiophene Moiety

The 4-bromothiophene ring is a key component for structural diversification, primarily through metal-catalyzed cross-coupling reactions. The bromine atom serves as a handle for introducing a wide variety of substituents onto the thiophene core.

Suzuki cross-coupling reactions are a powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the thiophene ring and various aryl or vinyl boronic acids or esters. jcu.edu.au This can be used to synthesize complex molecules with extended π-systems. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine has been used in Suzuki cross-coupling reactions with various arylboronic acids to create a variety of imine derivatives. researchgate.net

Stille coupling, which utilizes organotin reagents, is another effective method for creating new carbon-carbon bonds at the site of the bromine atom. jcu.edu.au This reaction is often used to introduce alkyl, vinyl, or aryl groups. The Heck reaction provides a means to introduce alkenyl substituents.

Furthermore, the bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution, although this is generally more difficult on an electron-rich ring like thiophene. Alternatively, the bromine can be exchanged for a metal via lithium-halogen exchange, creating an organolithium species that can then react with a variety of electrophiles.

| Reaction Type | Reactant | Product | Catalyst/Reagent |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted thiophene | Palladium catalyst, base |

| Stille Coupling | Organostannane | Alkyl/Aryl-substituted thiophene | Palladium catalyst |

| Heck Coupling | Alkene | Alkenyl-substituted thiophene | Palladium catalyst, base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted thiophene | Palladium catalyst, copper co-catalyst, base |

| Buchwald-Hartwig Amination | Amine | Amino-substituted thiophene | Palladium catalyst, base |

Heterocyclic Fused Systems Incorporating the 3-(4-Bromothiophen-2-yl) Fragment

The this compound fragment can be incorporated into larger, fused heterocyclic systems. These structures are of significant interest due to their potential applications in materials science and as pharmacophores in medicinal chemistry.

One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For example, if the aldehyde is converted to an amine, subsequent reaction with the bromo-substituent on the thiophene ring under palladium catalysis could lead to the formation of a fused nitrogen-containing ring system.

Another approach involves the construction of a second heterocyclic ring onto the thiophene core. This can be achieved through a variety of cyclization reactions. For instance, a derivative of this compound could be elaborated to contain a functional group that can react with a substituent introduced at the 4-position of the thiophene ring, leading to the formation of a fused system. The synthesis of various fused heterocyclic derivatives, such as those with kinase inhibitory activity, often involves the strategic use of substituted heterocyclic building blocks. google.com

| Fused System Type | General Synthetic Strategy | Potential Starting Material |

| Thieno[3,2-b]pyridine | Intramolecular cyclization | Functionalized 3-(4-aminothiophen-2-yl)propanal derivative |

| Thieno[3,2-b]pyrrole | Intramolecular cyclization | Functionalized 3-(4-aminomethylthiophen-2-yl)propanal derivative |

| Benzothiophene derivative | Annulation reaction | Derivative of this compound with a diene or dienophile |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule.

For 3-(4-Bromothiophen-2-yl)propanal, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons of the propanal chain and the thiophene (B33073) ring. The aldehyde proton (-CHO) would appear as a characteristic signal at a downfield chemical shift, typically between 9-10 ppm. The methylene (B1212753) protons (-CH₂-CH₂-) adjacent to the aldehyde and the thiophene ring would exhibit specific splitting patterns (multiplicities) due to spin-spin coupling with their neighbors. The two protons on the thiophene ring would appear in the aromatic region, with their chemical shifts and coupling constants providing information about their positions relative to the bromine and propanal substituents.

¹³C NMR spectroscopy would complement the proton data by identifying each unique carbon environment. researchgate.netdrugbank.comdocbrown.info The spectrum would show a signal for the carbonyl carbon of the aldehyde group at a highly deshielded position (around 200 ppm). docbrown.info Signals for the two methylene carbons and the four carbons of the brominated thiophene ring would also be observed at characteristic chemical shifts. nih.govdocbrown.info

A search for specific experimental NMR data for this compound did not yield any published spectra or peak lists.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Studies

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

In the FT-IR spectrum of this compound, a strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1720-1740 cm⁻¹. semanticscholar.org Another key feature would be the C-H stretching vibration of the aldehyde group, appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations corresponding to the C-H and C=C bonds of the thiophene ring, as well as the C-Br and C-S stretching vibrations, would also be present in the fingerprint region of the spectrum. semanticscholar.orgnih.gov

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the thiophene ring system. No specific FT-IR or FT-Raman experimental data for this compound could be located in the available literature. researchgate.netuomphysics.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The thiophene ring in this compound constitutes a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the thiophene ring. semanticscholar.orguobaghdad.edu.iq The presence of the bromine atom and the propanal side chain would influence the position and intensity of these absorption maxima (λmax). While data for related thiophene-containing chalcones exists, specific UV-Vis absorption data for this compound is not available in the reviewed sources. semanticscholar.orguobaghdad.edu.iq

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nih.gov It can identify the crystalline phases present and determine unit cell parameters. scielo.org.mx For a pure, crystalline sample of this compound, the PXRD pattern would serve as a unique fingerprint. researchgate.netunibo.it However, no PXRD data for this specific compound is currently available in the scientific literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound (C₇H₇BrOS) is 218.09 g/mol .

In the mass spectrum, the molecular ion peak [M]⁺ would be observed, showing a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 218 and 220. nist.govdocbrown.info Analysis of the fragmentation pattern would reveal characteristic daughter ions. Common fragmentation pathways for aldehydes include the loss of the aldehyde proton ([M-1]⁺), the loss of the CHO group ([M-29]⁺), and cleavage of the bonds in the propanal chain, as well as fragmentation of the bromothiophene ring. docbrown.info No experimental mass spectrometry data for this compound has been published. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

No published data is available for the DFT-optimized molecular geometry of 3-(4-Bromothiophen-2-yl)propanal.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Specific HOMO-LUMO energy values and FMO analysis for this compound have not been reported in the surveyed literature.

Molecular Electrostatic Potential (MESP) Mapping

MESP maps for this compound are not available in existing research. For related chalcone (B49325) derivatives, MESP analysis has been used to identify reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

There are no NBO analysis results detailing hyperconjugative interactions or charge transfer within this compound.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Pi Stacking)

Hirshfeld surface analysis and other studies of intermolecular interactions have been conducted on crystalline derivatives, but not for this compound itself. researchgate.netuomphysics.netnih.gov

Prediction of Reactivity Descriptors and Chemical Hardness

Calculated reactivity descriptors such as chemical hardness, potential, and electrophilicity index for this compound are not documented.

Further research and dedicated computational studies are required to elucidate the theoretical and computational chemical properties of this compound.

Emerging Research Directions for 3 4 Bromothiophen 2 Yl Propanal in Chemical Research

Catalytic Applications Involving 3-(4-Bromothiophen-2-yl)propanal or its Derivatives

The exploration of this compound and its derivatives in catalysis is a burgeoning field, driven by the versatile reactivity of the thiophene (B33073) core and the aldehyde functionality. While direct catalytic applications of the title compound are not extensively documented, the broader class of thiophene derivatives is instrumental in various catalytic systems.

Thiophene derivatives are recognized for their potential in asymmetric synthesis and as ligands for transition metal catalysts. rsc.orgacs.org For instance, the development of chiral catalysts for the asymmetric functionalization and dearomatization of thiophenes highlights the potential to create stereogenic centers with high enantioselectivity. rsc.org Such methodologies could be adapted for derivatives of this compound, enabling the synthesis of chiral building blocks for pharmaceuticals and materials science.

Furthermore, thiophene derivatives have been utilized in silver-catalyzed C-H carboxylation reactions, demonstrating the capacity of the thiophene ring to undergo functionalization under mild conditions. acs.org This suggests that the bromine atom on the thiophene ring of this compound could serve as a handle for cross-coupling reactions, allowing for the introduction of various functional groups and the creation of novel catalysts. The aldehyde group, in turn, can be transformed into a variety of other functionalities, further expanding the catalytic possibilities.

Table 1: Potential Catalytic Transformations of this compound Derivatives

| Starting Material | Catalytic Transformation | Potential Product Class |

| This compound Derivative | Asymmetric Aldol (B89426) Condensation | Chiral β-hydroxy aldehydes |

| This compound Derivative | Asymmetric Reduction | Chiral alcohols |

| This compound Derivative | Cross-Coupling (e.g., Suzuki, Stille) | Functionalized biaryl compounds |

| This compound Derivative | C-H Activation/Functionalization | Poly-substituted thiophenes |

Flow Chemistry and Continuous Synthesis of this compound

The synthesis of aldehydes, including complex structures like this compound, is increasingly benefiting from the adoption of flow chemistry techniques. numberanalytics.com Continuous flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and easier scalability. illinois.edunih.gov

For the synthesis of aldehydes, flow chemistry can mitigate issues such as over-oxidation to carboxylic acids or undesired side reactions. numberanalytics.comorganic-chemistry.org The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor is crucial. illinois.edu The synthesis of this compound could be envisioned through a multi-step flow process, potentially starting from simpler thiophene precursors. Such a process might involve sequential reactions like formylation, Wittig-type reactions, or hydroformylation, all integrated into a continuous sequence. uc.pt

The use of solid-supported reagents and catalysts is a key feature of many flow chemistry setups, simplifying purification and product isolation. nih.govmdpi.com For instance, a packed-bed reactor containing a solid-supported catalyst could be employed for a key synthetic step, allowing for the continuous conversion of starting materials to the desired aldehyde with minimal downstream processing. mdpi.com

Advanced Mechanistic Studies of Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and developing new transformations. The reactivity of this compound is dictated by the interplay between the electron-rich thiophene ring, the bromine substituent, and the electrophilic aldehyde group.

Mechanistic studies often employ a combination of experimental techniques and computational modeling. For instance, understanding the mechanism of electrophilic substitution on the thiophene ring is key to controlling the regioselectivity of functionalization reactions. numberanalytics.com The presence of the bromine atom and the propanal side chain will influence the electron density distribution in the ring, thereby directing incoming electrophiles.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction pathways, and transition states of reactions involving thiophene derivatives. researchgate.net Such studies can help elucidate the role of catalysts, predict the most favorable reaction conditions, and rationalize observed product distributions. For example, DFT calculations have been used to investigate the mechanism of silver-catalyzed carboxylation of thiophenes, revealing the critical role of the base in the formation of the key arylsilver intermediate. acs.org

Development of Novel Synthetic Routes to Access Diverse Derivatives

The development of new synthetic methodologies to access a wide range of derivatives of this compound is a key area of ongoing research. The versatility of the thiophene scaffold makes it an attractive target for the synthesis of compounds with diverse applications. benthamdirect.com

Recent advances in thiophene synthesis include metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization methods. nih.govorganic-chemistry.org These methods allow for the introduction of a wide variety of substituents onto the thiophene ring with high regioselectivity. mdpi.com For instance, the bromine atom in this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Furthermore, the aldehyde functionality can be readily transformed into a plethora of other groups, such as alcohols, amines, carboxylic acids, and heterocycles. This opens up avenues for the synthesis of a vast library of derivatives with potentially interesting biological or material properties. tandfonline.com

Table 2: Selected Modern Synthetic Methods for Thiophene Derivatives

| Synthetic Method | Description |

| Gewald Aminothiophene Synthesis | A multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.netderpharmachemica.com |

| Paal-Knorr Thiophene Synthesis | The reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. nih.govderpharmachemica.com |

| Fiesselmann Thiophene Synthesis | A versatile method for preparing substituted thiophenes from thioglycolic acid derivatives and β-dicarbonyl compounds. derpharmachemica.com |

| Metal-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and Sonogashira for C-C bond formation. numberanalytics.com |

Exploration of Supramolecular Assembly Principles in Analogous Systems

The study of supramolecular assembly in systems analogous to this compound offers insights into the design of novel functional materials. Thiophene-based molecules are well-known for their ability to self-assemble into ordered structures, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orguh.edursc.org

The nature of the substituents on the thiophene ring plays a crucial role in directing the self-assembly process and determining the morphology of the resulting nanostructures. thieme-connect.comacs.org For example, the introduction of alkyl chains of varying lengths can influence the packing of thiophene polymers, leading to different microstructures. rsc.org Similarly, the presence of functional groups capable of hydrogen bonding can lead to the formation of well-defined assemblies. rsc.org

By studying the supramolecular behavior of derivatives of this compound, researchers can gain a better understanding of how to control the organization of these molecules at the nanoscale. This knowledge can then be applied to the development of new organic electronic materials, sensors, and other advanced functional systems. thieme-connect.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Bromothiophen-2-yl)propanal?

The compound is typically synthesized via aldol condensation between 4-bromothiophene-2-carbaldehyde and a suitable aldehyde or ketone precursor. For example, a modified procedure involves reacting 4-bromothiophene derivatives with propanal under basic conditions (e.g., NaOH or KOH) to form the α,β-unsaturated aldehyde, followed by selective reduction to yield the target compound . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the aldehyde proton (δ 9.5–10.0 ppm) and thiophene ring protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

- FTIR : Absorption bands for C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹) .

Q. How does the bromothiophene moiety influence the compound’s reactivity?

The electron-withdrawing bromine on the thiophene ring increases electrophilicity at the α-position of the aldehyde, making it reactive toward nucleophiles (e.g., Grignard reagents or amines). This property is exploited in condensation reactions to generate heterocyclic derivatives .

Advanced Research Questions

Q. How can computational methods optimize the crystal structure determination of this compound?

SHELXL and OLEX2 are widely used for refining crystallographic data. Key steps include:

- Data collection with high-resolution X-ray diffraction (Cu-Kα or Mo-Kα radiation).

- Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating restraints for disordered bromine/thiophene moieties .

- Validation using OLEX2’s built-in tools (e.g., R-factor analysis and electron density maps) to resolve ambiguities in thermal parameters .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

Discrepancies in NMR or MS data can arise from solvent effects or impurity interference . Mitigation approaches include:

- Re-recording spectra in alternative solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Comparative analysis with analogous compounds (e.g., 3-(4-chlorothiophen-2-yl)propanal) to identify consistent spectral patterns .

Q. How is this compound utilized in multi-step synthetic pathways?

The aldehyde group serves as a versatile intermediate:

- Pharmaceutical synthesis : Condensation with hydrazines to form hydrazones for antimicrobial agents .

- Material science : Polymerization with diols to create conjugated polymers for optoelectronic applications . Reaction progress is monitored via TLC or HPLC, with yields optimized by controlling temperature (0–25°C) and stoichiometry .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

Kinetic studies (e.g., UV-Vis monitoring) reveal a two-step mechanism :

- Fast initial attack by the nucleophile (e.g., amine) at the aldehyde carbonyl.

- Rate-determining proton transfer stabilized by the bromothiophene ring’s electron-withdrawing effect . Solvent polarity (e.g., DMF vs. THF) significantly impacts reaction rates, as shown in Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.